

# Comparative Crystallographic Analysis of 5-Bromopyrimidine Derivatives

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## Compound of Interest

Compound Name: 5-Bromo-2-propoxypyrimidine

Cat. No.: B1292394

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A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic data of 5-bromopyrimidine derivatives, offering a comparative analysis of their solid-state structures. This guide provides a comprehensive look at their molecular geometries and packing arrangements, supported by experimental data and protocols.

The study of 5-bromopyrimidine derivatives is of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-based drug design and for elucidating structure-activity relationships. Although crystallographic data for **5-Bromo-2-propoxypyrimidine** is not publicly available, this guide presents a comparative analysis of two closely related derivatives: 5-Bromo-2-(1H)-pyrimidinone and 5-Bromo-2-chloropyrimidine. The data for 5-Bromo-2-(1H)-pyrimidinone was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 636802.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-Bromo-2-(1H)-pyrimidinone and provides a template for comparison with other derivatives like 5-Bromo-2-chloropyrimidine, for which complete crystallographic data was not available in a public repository at the time of this guide's compilation.

Parameter	5-Bromo-2-(1H)-pyrimidinone	5-Bromo-2-chloropyrimidine
CCDC Deposition No.	636802	Not Available
Chemical Formula	C <sub>4</sub> H <sub>3</sub> BrN <sub>2</sub> O	C <sub>4</sub> H <sub>2</sub> BrClN <sub>2</sub>
Formula Weight	174.98	193.43
Crystal System	Monoclinic	Not Available
Space Group	P2 <sub>1</sub> /c	Not Available
a (Å)	8.039(2)	Not Available
b (Å)	6.828(2)	Not Available
c (Å)	10.323(3)	Not Available
α (°)	90	Not Available
β (°)	109.83(3)	Not Available
γ (°)	90	Not Available
Volume (Å <sup>3</sup> )	532.5(3)	Not Available
Z	4	Not Available
Density (calculated) (g/cm <sup>3</sup> )	2.185	Not Available
Absorption Coefficient (mm <sup>-1</sup> )	8.356	Not Available
Temperature (K)	293(2)	Not Available

## Experimental Protocols

The acquisition of X-ray crystallographic data is a multi-step process that involves crystal growth, data collection, and structure solution and refinement.

## Crystal Growth

Single crystals of sufficient quality are paramount for X-ray diffraction analysis. For compounds like 5-Bromo-2-(1H)-pyrimidinone, suitable crystals are typically grown by slow evaporation of a

saturated solution in an appropriate solvent. Common solvents for pyrimidine derivatives include ethanol, methanol, acetone, or mixtures thereof. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at a constant temperature over several days to weeks.

## Data Collection

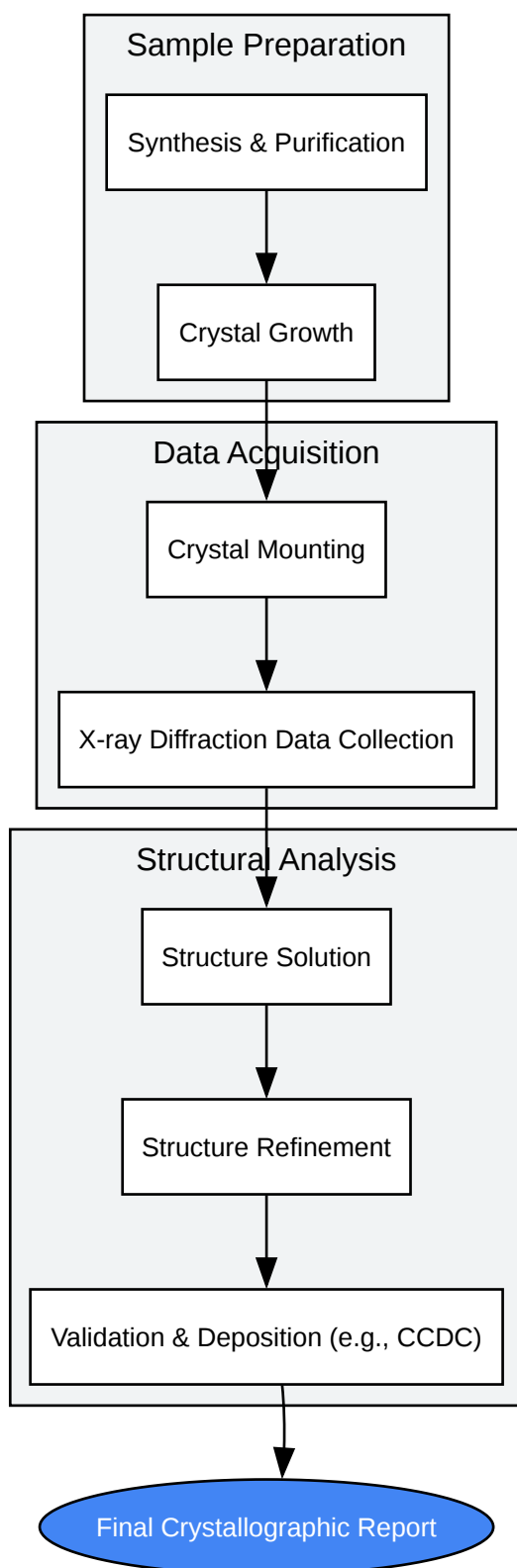
A single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The data collection is performed at a specific temperature, often cryogenic (e.g., 100 K or 293 K), to minimize thermal vibrations of the atoms.

## Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods to best fit the experimental data. The final refined structure provides precise information about bond lengths, bond angles, and the overall molecular conformation.

## Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

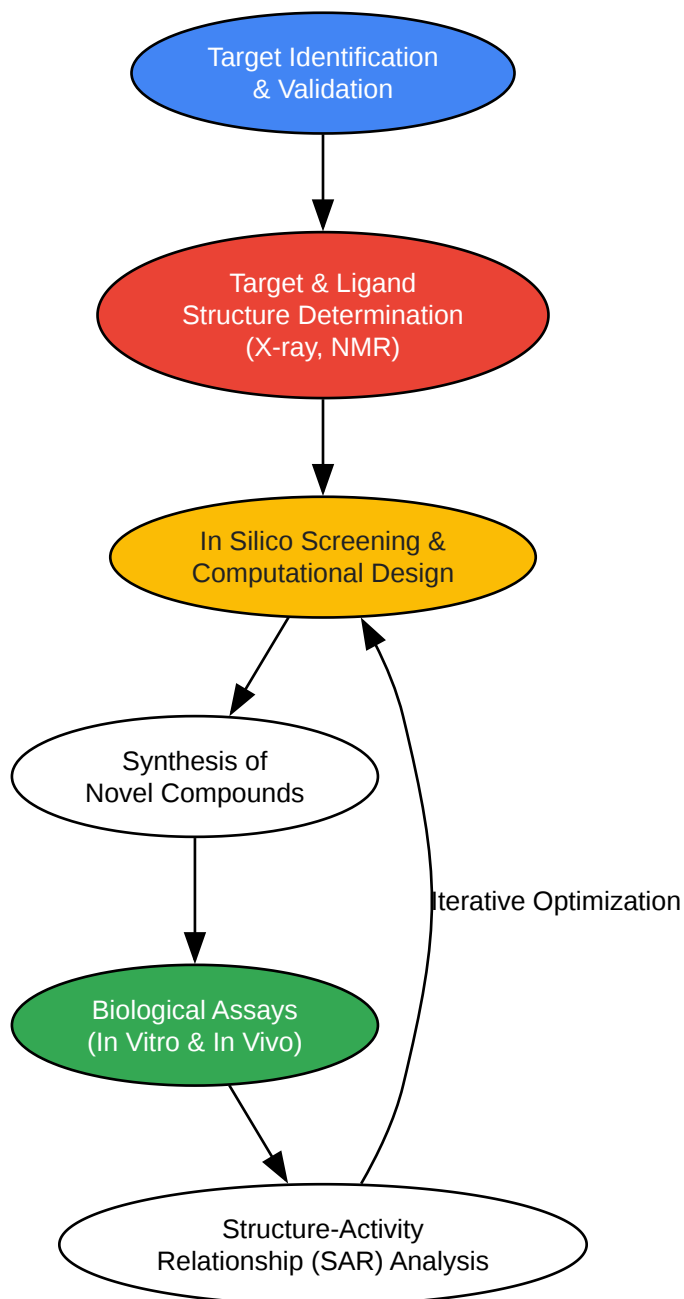


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Caption: Workflow for X-ray Crystal Structure Determination.

# Logical Relationship in Structure-Based Drug Design

The crystallographic data of molecules like 5-bromopyrimidine derivatives are fundamental to the process of structure-based drug design. This iterative process leverages the 3D structure of a biological target and its ligands to design more potent and selective drugs.



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Caption: The Role of Crystallography in Drug Discovery.

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